1,1,1,1-Kestohexaose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,1-Kestohexose: is a fructooligosaccharide, a type of carbohydrate composed of fructose units. It is naturally found in plants such as Poa ampla and Morinda officinalis . This compound is known for its neuroprotective and antidepressant-like activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,1-Kestohexose can be synthesized through enzymatic processes involving fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units to a sucrose molecule, forming fructooligosaccharides .
Industrial Production Methods: Industrial production of 1,1,1,1-Kestohexose typically involves the extraction from natural sources. The process includes:
Extraction: The plant material is crushed and soaked in water.
Separation: The extract is then subjected to centrifugation or other separation techniques to isolate the fructooligosaccharides.
Purification: The isolated compound is purified through crystallization and drying.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,1-Kestohexose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Substituting Agents: Such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,1,1,1-Kestohexose has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying carbohydrate chemistry.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Explored for its neuroprotective and antidepressant-like effects.
Industry: Utilized as a functional ingredient in food products due to its prebiotic properties.
Mechanism of Action
1,1,1,1-Kestohexose exerts its effects through various molecular targets and pathways:
Neuroprotection: It prevents decreases in viability and nerve growth factor expression in neuronal cells.
Antidepressant-like Activity: It reduces immobility time in the forced swim test in rats, indicating its potential antidepressant effects.
Comparison with Similar Compounds
Inulin: Another fructooligosaccharide with similar prebiotic properties.
Levan: A fructan with a different linkage pattern but similar biological activities.
Fructooligosaccharide (FOS): A shorter-chain fructooligosaccharide with similar applications
Uniqueness: 1,1,1,1-Kestohexose is unique due to its specific structure and the number of fructose units it contains. This structure contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
1,1,1,1-Kestohexaose is a rare sugar belonging to the ketohexose family. Its biological activity is of significant interest due to its potential therapeutic applications, particularly in antiviral and metabolic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Ketohexoses like this compound exhibit unique biological activities primarily through their interactions with cellular processes. Research indicates that these sugars can influence enzymatic activities and cellular signaling pathways.
Inhibition of Viral Activity
One notable mechanism is the inhibition of viral adsorption to host cells. For instance, studies on related ketohexoses such as L-psicose have demonstrated their ability to block the entry of herpes simplex virus type 1 (HSV-1) into cells. The inhibition occurs at the level of viral attachment to cell surfaces, which is critical for viral infection . The effectiveness of L-psicose was quantified with an IC50 value of approximately 99.51 mM against HSV-1 .
Glycation and Protein Functionality
Ketohexoses also participate in non-enzymatic glycation processes that can modify protein structures and functions. For example, studies have shown that treatment with ketohexoses can alter the structure and antioxidant activities of apolipoprotein A-I (apoA-I), a key protein in high-density lipoprotein (HDL) metabolism. This modification can lead to impaired functionality of HDL and may contribute to cardiovascular diseases .
Biological Effects
The biological effects of this compound extend across various systems:
Antioxidant Properties
Research has indicated that ketohexoses possess antioxidant properties that can mitigate oxidative stress in biological systems. For instance, when tested in zebrafish embryos exposed to oxidized low-density lipoprotein (oxLDL), certain ketohexoses demonstrated enhanced antioxidant activities compared to fructose-treated controls .
Metabolic Implications
Ketohexoses like this compound may also influence metabolic pathways. The phosphorylation of these sugars by fructokinase has been linked to growth inhibition in certain cellular contexts . This suggests a potential role in regulating metabolic disorders.
Case Studies
Several studies highlight the biological activity of ketohexoses:
- HSV-1 Inhibition Study : A study screened various ketohexoses for their ability to inhibit HSV-1. L-psicose showed significant inhibitory effects on viral adsorption with an IC50 value significantly lower than traditional antiviral agents like acyclovir .
Sugar Type | IC50 (mM) | IC90 (mM) |
---|---|---|
L-Psicose | 99.51 | 166.48 |
Acyclovir | Not applicable | Not applicable |
- Apolipoprotein Modification Study : In a study assessing the impact of different ketohexoses on apoA-I structure and function, it was found that both tagatose and psicose altered apoA-I more favorably than fructose regarding LDL oxidation and phagocytosis by macrophages .
Treatment | LDL Oxidation Inhibition (%) | ApoA-I Functionality |
---|---|---|
Tagatose | Higher | Preserved |
Psicose | Higher | Preserved |
Fructose | Lower | Impaired |
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRYDXSZCCQXIF-TWMOFSFSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.